1-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanone
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Overview
Description
1-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanone is a fluorinated organic compound with the molecular formula C13H16F2O2 and a molecular weight of 242.26 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable tool in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanone typically involves the reaction of 3,5-difluoro-4-hydroxyacetophenone with isopentyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
1-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanone can be compared with other fluorinated ketones, such as:
1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone: This compound has similar reactivity but differs in its halogen substitution pattern, leading to distinct chemical and biological properties.
1-(3,5-Difluoro-4-hydroxyphenyl)ethanone: This compound lacks the isopentyloxy group, resulting in different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity, making it a valuable tool in various applications .
Properties
IUPAC Name |
1-[3,5-difluoro-4-(3-methylbutoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O2/c1-8(2)4-5-17-13-11(14)6-10(9(3)16)7-12(13)15/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEWGBKUHRRQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1F)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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